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Compound of Interest

4-bromo-1-methyl-1H-pyrazole-5-
Compound Name:
carbonitrile

Cat. No.: B2954992

An In-depth Technical Guide to the Physicochemical Properties of 4-bromo-1-methyl-1H-
pyrazole-5-carbonitrile

Abstract: This technical guide provides a comprehensive overview of the physicochemical
properties of 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile, a key heterocyclic building block
in medicinal chemistry and materials science. This document is intended for researchers,
scientists, and drug development professionals, offering in-depth analysis, validated
experimental protocols, and critical safety information. The guide synthesizes data from
established chemical databases and scientific literature to present a holistic profile of the
compound, ensuring technical accuracy and practical utility.

Chemical Identity and Structural Elucidation

4-bromo-1-methyl-1H-pyrazole-5-carbonitrile is a substituted pyrazole, a class of five-
membered heterocyclic compounds containing two adjacent nitrogen atoms. The strategic
placement of the bromo, methyl, and cyano groups on the pyrazole scaffold imparts specific
reactivity and physical properties, making it a valuable intermediate in organic synthesis.

IUPAC Name: 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile[1] CAS Number: 327099-80-
9[1] Molecular Formula: CsHaBrNs[1]

The structural arrangement of these functional groups is paramount to understanding the
molecule's behavior. The electron-withdrawing nature of the nitrile (cyano) group and the
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bromine atom influences the electron density of the pyrazole ring, affecting its aromaticity and
reactivity in nucleophilic and electrophilic substitution reactions. The N-methyl group prevents
tautomerism, locking the substitution pattern.

Caption: Chemical structure of 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile.

Table 1: Core Chemical Identifiers

Identifier Value Source

4-bromo-1-methylpyrazole-5-

IUPAC Name o PubChem[1]
carbonitrile

CAS Number 327099-80-9 PubChem[1]

Molecular Formula CsHaBrNs PubChem[1]
MLHTXTFSAKYMMD-

InChl Key PubChem[1]
UHFFFAOYSA-N

Canonical SMILES CN1C(=C(C=N1)Br)C#N PubChem[1]
4-bromo-2-methylpyrazole-3-

Synonyms o PubChem[1]
carbonitrile

Physicochemical and Spectroscopic Profile

The physical and spectral characteristics of a compound are fundamental to its application,
providing insights into its purity, stability, and intermolecular interactions.

Scalar Properties

These macroscopic properties are essential for handling, formulation, and reaction setup.

Table 2: Key Physicochemical Properties
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Property Value Source

Molecular Weight 186.01 g/mol PubChem[1]
Monoisotopic Mass 184.95886 Da PubChem[1]
Physical Form Solid (Crystals or powder) Thermo Scientific[2]
Color White Thermo Scientific[2]
Melting Point 102.0 - 110.0 °C Thermo Scientific[2]

Expert Insight: The relatively high melting point for a molecule of this size suggests significant
intermolecular forces in the solid state. These likely arise from dipole-dipole interactions
involving the polar nitrile group and the pyrazole ring, contributing to a stable crystal lattice. The
broad melting range reported by some suppliers may indicate the presence of impurities or
polymorphic forms.

Solubility Profile

While quantitative solubility data is not extensively published, a qualitative assessment can be
made based on the molecular structure. The compound is expected to have low solubility in
water due to the hydrophobic bromine atom and the overall molecular structure. It is anticipated
to be soluble in common polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-
dimethylformamide (DMF), methanol, and chlorinated solvents like dichloromethane and
chloroform.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for structural confirmation and purity assessment.

e Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum provides a definitive
fingerprint of the molecule's functional groups. Key expected absorption bands include:

o ~2210-2230 cm~1: A strong, sharp peak characteristic of the C=N (nitrile) stretching
vibration. The conjugation with the pyrazole ring may shift this frequency slightly.

o ~1500-1600 cm~*: Peaks corresponding to the C=C and C=N stretching vibrations within
the aromatic pyrazole ring.
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o ~2950-3000 cm~*: C-H stretching vibrations from the methyl group.

o ~500-700 cm~1: A peak corresponding to the C-Br stretching vibration.

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: The proton NMR spectrum is expected to be simple and diagnostic. Two key
signals are predicted:

» A singlet integrating to 3 protons, likely in the range of & 3.8-4.2 ppm, corresponding to
the N-methyl (N-CHs) group.

» A singlet integrating to 1 proton, likely in the range of & 7.5-8.0 ppm, corresponding to
the lone proton on the pyrazole ring (C3-H).

o 18C NMR: The carbon NMR spectrum should show five distinct signals, one for each
unique carbon atom in the molecule: the methyl carbon, the C3, C4, and C5 ring carbons,
and the nitrile carbon.

e Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is crucial for
confirming the molecular weight. The mass spectrum will exhibit a characteristic isotopic
pattern for the molecular ion [M]* due to the presence of bromine. Bromine has two major
isotopes, 7°Br and 81Br, in nearly a 1:1 natural abundance. This results in two peaks of
almost equal intensity for the molecular ion: one at m/z = 185 (for CsH47°BrNs) and another
at m/z = 187 (for CsH4%1BrNs).

Experimental Protocols for Property Verification

To ensure trustworthiness and reproducibility, the following are standardized protocols for the
characterization of 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile.

Protocol 1: Melting Point Determination via Capillary
Method

This protocol ensures an accurate determination of the melting range, a key indicator of purity.

o Sample Preparation: Finely powder a small amount of the crystalline sample.
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o Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3
mm.

 Instrumentation: Place the loaded capillary into a calibrated digital melting point apparatus.
e Heating Profile:

o Set a rapid heating ramp (10-20 °C/min) to quickly approach the expected melting point
(~100 °C).

o Once within 15 °C of the expected melting point, reduce the ramp rate to a slow 1-2
°C/min. This ensures thermal equilibrium and an accurate reading.

o Data Recording:
o Record the temperature at which the first drop of liquid appears (onset of melting).
o Record the temperature at which the entire sample becomes a clear liquid (clear melt).

« Validation: A sharp melting range (< 2 °C) is indicative of high purity. A broad range suggests
the presence of impurities[2].

Protocol 2: Purity Assessment by Gas Chromatography
(GC)

GC is a robust method for assessing the purity of volatile and thermally stable compounds like
this pyrazole derivative.
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Sample Preparation

Weigh ~5 mg of sample

l

Dissolve in 1 mL
high-purity solvent
(e.qg., Ethyl Acetate)

GC Analysis
Vortex to ensure Carrier Gas: Helium
complete dissolution (Constant flow ~1 mL/min)

T
|

!
Introduce Sample |

v

Inject 1 pL into GC
(e.g., with FID detector)

:

Run temperature program:
Start: 100°C (1 min)
Ramp: 15°C/min to 280°C

Hold: 5 min
cquire Data
Data Analysis

Integrate chromatogram peaks

:

Calculate area percent
of the main peak

:

Purity (%) = (Area_main / Area_total) * 100

end

Click to download full resolution via product page

Caption: Workflow for purity determination by Gas Chromatography (GC).
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Causality: The choice of a Flame lonization Detector (FID) is based on its excellent sensitivity
to organic compounds. The temperature program is designed to ensure the elution of the target
compound while separating it from any potential lower-boiling starting materials or higher-
boiling impurities.

Safety and Handling
Understanding the hazards is critical for safe laboratory practice.

e GHS Hazard Statements: This compound is classified with several hazards based on
available data[1]:

o

H302: Harmful if swallowed[1].

o H312: Harmful in contact with skin[1].

o H315: Causes skin irritation[1].

o H319: Causes serious eye irritation[1].

o H332: Harmful if inhaled[1].

o H335: May cause respiratory irritation[1].
» Recommended Precautions:

o Engineering Controls: Handle in a well-ventilated fume hood to minimize inhalation

exposure.

o Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety
glasses with side shields, and nitrile gloves.

o Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the
solid.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away
from incompatible materials.
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Relevance in Research and Development

Substituted pyrazoles are privileged scaffolds in medicinal chemistry. The specific functional
groups on 4-bromo-1-methyl-1H-pyrazole-5-carbonitrile make it a versatile building block.
The bromine atom can be readily functionalized via cross-coupling reactions (e.g., Suzuki,
Heck, Sonogashira), allowing for the introduction of diverse molecular fragments. The nitrile
group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further handles
for molecular elaboration. Pyrazole derivatives are explored for a wide range of biological
activities, including as kinase inhibitors, anti-inflammatory agents, and antimicrobials[3][4].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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